molecular formula C5H7N3O B173951 6-amino-2-methylpyridazin-3(2H)-one CAS No. 13506-28-0

6-amino-2-methylpyridazin-3(2H)-one

Cat. No.: B173951
CAS No.: 13506-28-0
M. Wt: 125.13 g/mol
InChI Key: NITHEPQEHPCCKD-UHFFFAOYSA-N
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Description

6-amino-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an amino group at position 6 and a methyl group at position 2, along with a keto group at position 3.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anti-inflammatory, or anticancer agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Future Directions

The potential applications of 6-amino-2-methylpyridazin-3(2H)-one are currently being explored in various fields. Future research will likely focus on optimizing its synthesis, understanding its mechanism of action, and exploring its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the keto group can produce hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 6-amino-2-methylpyridazin-3(2H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyridazin-3(2H)-one: Lacks the amino group at position 6.

    6-amino-3(2H)-pyridazinone: Lacks the methyl group at position 2.

    6-amino-2-methylpyridine: Lacks the keto group at position 3.

Uniqueness

6-amino-2-methylpyridazin-3(2H)-one is unique due to the combination of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both an amino group and a keto group in the pyridazine ring can lead to diverse chemical behavior and biological activity.

Properties

IUPAC Name

6-amino-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITHEPQEHPCCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13506-28-0
Record name 6-amino-2-methyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-aminopyridazin-3-ol (2 g, 18.00 mmol), NaOH (0.720 g, 18.00 mmol) and MeI (1.126 mL, 18.00 mmol) was stirred for 2.5 hr at 85° C. under Ar. The reaction mixture was concentrated. The crude material was purified by silica gel column chromatography (NH3 1%/CH2Cl2/MeOH 4-7%) to afford the title product (538 mg, 4.30 mmol, 24% yield) as a yellow solid. tR: 0.25 min (LC-MS 2); ESI-MS: 126 [M+H]+ (LC-MS 2); Rf=0.36 (CH2Cl2/MeOH 9:1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
1.126 mL
Type
reactant
Reaction Step One
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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